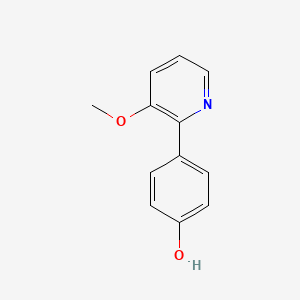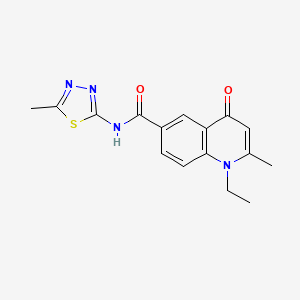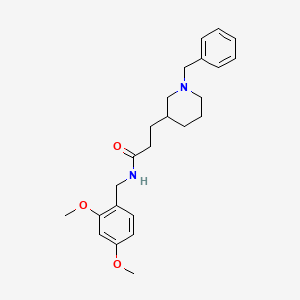![molecular formula C16H21N3O2S B5969389 6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969389.png)
6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes an amino group, a tert-butylphenoxyethyl group, and a sulfanyl group attached to a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol, ethyl bromoacetate, and thiourea.
Formation of Intermediate: The first step involves the reaction of 4-tert-butylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(4-tert-butylphenoxy)acetate.
Thioether Formation: The intermediate is then reacted with thiourea in the presence of a base such as sodium ethoxide to form the thioether intermediate.
Cyclization: The thioether intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base such as sodium methoxide to form the dihydropyrimidinone core.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group, phenoxyethyl group, and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
- 6-Amino-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
- 6-Amino-2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
Uniqueness
Compared to similar compounds, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one stands out due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, potentially affecting its reactivity and interactions with molecular targets. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Eigenschaften
IUPAC Name |
4-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)11-4-6-12(7-5-11)21-8-9-22-15-18-13(17)10-14(20)19-15/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFZTGDNHCXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5969313.png)

![2-(1-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B5969324.png)

![6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline](/img/structure/B5969349.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-methyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5969355.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5969397.png)

![3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B5969404.png)
![Methyl 2-[[6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carbonyl]amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
